molecular formula C22H17ClN2O B11548505 N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11548505
M. Wt: 360.8 g/mol
InChI Key: QPYMHAXHIXMOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves a condensation reaction. One common method is the reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction mixture is heated under reflux for several hours and then allowed to cool gradually to room temperature. Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of the solution at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H17ClN2O/c1-14-3-6-17(11-15(14)2)22-25-20-12-19(9-10-21(20)26-22)24-13-16-4-7-18(23)8-5-16/h3-13H,1-2H3

InChI Key

QPYMHAXHIXMOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.